molecular formula C20H16Cl2N6O2 B2978059 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251688-00-2

5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2978059
CAS No.: 1251688-00-2
M. Wt: 443.29
InChI Key: NWLOBESQXNICBK-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) is a triazole-oxazole hybrid featuring a 5-amino-1,2,3-triazole core substituted with a 4-chlorophenyl carboxamide group and a 1,3-oxazol-4-ylmethyl moiety. The oxazole ring is further substituted with a 3-chlorophenyl group at position 2 and a methyl group at position 3.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O2/c1-11-16(25-20(30-11)12-3-2-4-14(22)9-12)10-28-18(23)17(26-27-28)19(29)24-15-7-5-13(21)6-8-15/h2-9H,10,23H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLOBESQXNICBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H15Cl2N5O2C_{20}H_{15}Cl_2N_5O_2 with a molecular weight of approximately 461.3 g/mol. The structure features a triazole ring and an oxazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H15Cl2N5O2
Molecular Weight461.3 g/mol
IUPAC Name5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Oxazole Synthesis : Employing condensation reactions involving appropriate aldehydes and amines.
  • Final Coupling : Combining the synthesized intermediates to form the final product.

Antimicrobial Activity

Studies have indicated that compounds similar to 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example:

  • Bacterial Strains : Moderate to strong activity against Salmonella typhi and Bacillus subtilis has been reported.

Anticancer Potential

The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with survival and growth.

Enzyme Inhibition

Preliminary research indicates that this compound can inhibit specific enzymes involved in metabolic pathways:

  • Cyclooxygenase (COX) : Potential COX-II inhibitory activity has been noted, which is relevant for anti-inflammatory effects.

The mechanism through which 5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites of target enzymes such as kinases or COX enzymes.
  • Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.

Case Studies

Several studies have evaluated the biological activity of related compounds:

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazole derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In vitro assays demonstrated that triazole derivatives could significantly reduce cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents.

Comparison with Similar Compounds

Structural Analogues

Compound X shares structural similarities with several triazole-carboxamide and oxazole derivatives. Key comparisons include:

Compound Name / ID Key Structural Features Biological Activity/Properties Reference
Compound X 5-amino-triazole, 4-Cl-phenyl carboxamide, 2-(3-Cl-phenyl)-5-methyl-oxazol-4-ylmethyl Hypothesized anticancer/antimicrobial activity (structural analogy)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl-pyrazole, 4-cyano-pyrazole, phenyl substituents Synthetic intermediate; no reported bioactivity
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-triazole, 4-F-phenyl, 2,4-dimethoxy-phenyl Antiproliferative activity (SNB-75 CNS cancer cells, GP = -27.30%)
5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-triazole, 3-Cl-benzyl, 4-isopropyl-phenyl Structural analogue; potential metabolic stability
2,5-Diaryl-4-benzyl-1,3-oxazoles (7) 1,3-oxazole, 4-benzyl, 2,5-aryl substituents Synthetic focus; no explicit bioactivity reported
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-triazole, 3-Cl-phenyl, 4-acetylphenyl Enhanced solubility due to acetyl group

Key Observations :

  • Oxazole Moiety : The 2-(3-chlorophenyl)-5-methyl substitution in Compound X differs from 4-benzyl-1,3-oxazoles (), which lack triazole integration, reducing structural complexity.
Physicochemical Properties
  • Melting Points : Compound X’s melting point is unreported, but structurally related triazole-carboxamides () exhibit high melting points (123–183°C), suggesting crystalline stability. Benzo[c]isoxazolyl-triazoles () decompose above 250°C, indicating superior thermal stability compared to Compound X .
  • Solubility : The 4-chlorophenyl and oxazole groups in Compound X may reduce aqueous solubility compared to acetylated () or methoxy-substituted () analogues.

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